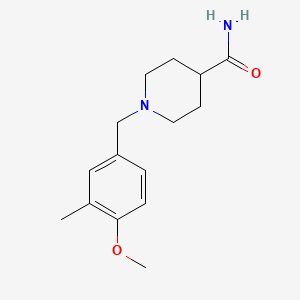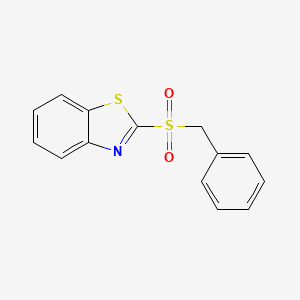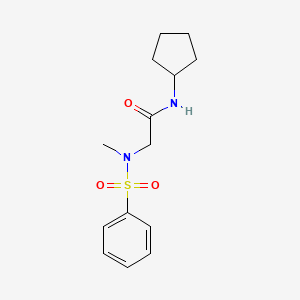
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. CPPG is a small molecule that belongs to the family of NMDA receptor antagonists. It has been shown to have promising effects in the treatment of various neurological disorders, including chronic pain, depression, and anxiety.
Mécanisme D'action
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is an NMDA receptor antagonist, which means that it blocks the action of glutamate, an excitatory neurotransmitter, at the NMDA receptor. By blocking the NMDA receptor, N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of neurons that are responsible for the perception of pain, anxiety, and depression.
Biochemical and physiological effects:
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have significant effects on the central nervous system. It has been shown to reduce the perception of pain, anxiety, and depression. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have a neuroprotective effect, which means that it can protect neurons from damage caused by various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which means that it can reach the central nervous system. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is also stable and can be easily synthesized in the lab. However, there are some limitations to using N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurological disorders, including chronic pain, depression, and anxiety. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can also be studied for its potential use in the treatment of addiction and alcoholism. Further research can also be done to optimize the synthesis method of N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and to improve its pharmacokinetic properties.
Méthodes De Synthèse
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopentylmagnesium bromide with N-methyl-N-(phenylsulfonyl)glycine methyl ester. The resulting product is then hydrolyzed to obtain the final product, N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have promising effects in the treatment of chronic pain, depression, and anxiety. N~1~-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in the treatment of addiction and alcoholism.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(11-14(17)15-12-7-5-6-8-12)20(18,19)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8,11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBYZPAXTCJPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

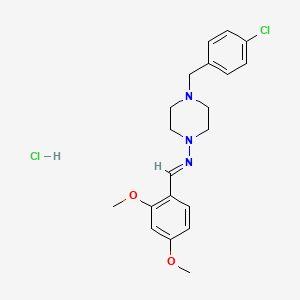
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
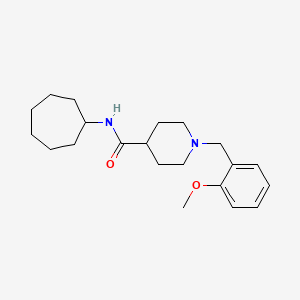
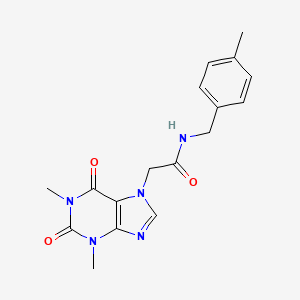
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
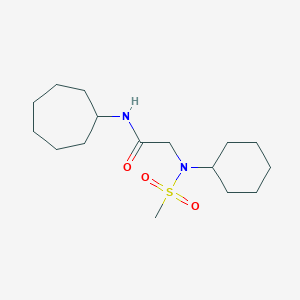
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
